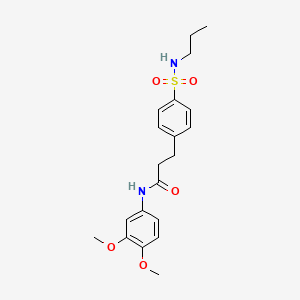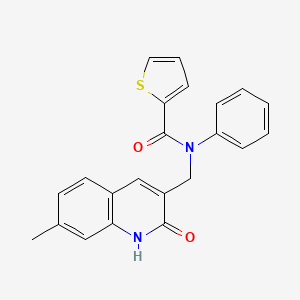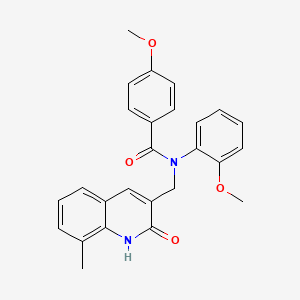
2-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(p-tolyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(p-tolyl)acetamide is a synthetic compound that has attracted significant attention in scientific research due to its potential applications in various fields.
Applications De Recherche Scientifique
2-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(p-tolyl)acetamide has shown potential applications in various fields of scientific research. In the field of medicinal chemistry, this compound has been studied for its potential as an anticancer agent. It has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting the cell cycle. In addition, this compound has also been studied for its potential as an anti-inflammatory agent, as it has been found to inhibit the production of pro-inflammatory cytokines.
Mécanisme D'action
The mechanism of action of 2-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(p-tolyl)acetamide involves the inhibition of various cellular pathways. In cancer cells, this compound inhibits the activity of cyclin-dependent kinases, which are essential for cell cycle progression. This results in the arrest of the cell cycle and induction of apoptosis. In addition, this compound also inhibits the activity of NF-κB, which is a transcription factor that regulates the expression of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
2-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(p-tolyl)acetamide has been found to have various biochemical and physiological effects. In cancer cells, this compound induces apoptosis and inhibits the cell cycle, resulting in the inhibition of cancer cell growth. In addition, this compound has also been found to inhibit the production of pro-inflammatory cytokines, which can reduce inflammation in various tissues.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(p-tolyl)acetamide in lab experiments include its synthetic nature, which allows for precise control over the chemical structure of the compound. This makes it easier to study the compound's mechanism of action and its effects on various cellular pathways. However, the limitations of using this compound in lab experiments include its potential toxicity, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of 2-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(p-tolyl)acetamide. One potential direction is the further study of its potential as an anticancer agent, particularly in combination with other chemotherapeutic agents. Another potential direction is the study of its effects on other cellular pathways, such as autophagy and apoptosis. Additionally, the development of more potent and selective analogs of this compound could also be a future direction of research.
Méthodes De Synthèse
The synthesis of 2-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(p-tolyl)acetamide involves the reaction of 4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenol with p-toluenesulfonyl chloride to form 4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl p-toluenesulfonate. The resulting compound is then reacted with N-(p-tolyl)acetamide in the presence of a base to yield the final product.
Propriétés
IUPAC Name |
2-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenoxy]-N-(4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c1-3-17-21-19(25-22-17)14-6-10-16(11-7-14)24-12-18(23)20-15-8-4-13(2)5-9-15/h4-11H,3,12H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDTGHXVPWFOWJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=N1)C2=CC=C(C=C2)OCC(=O)NC3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

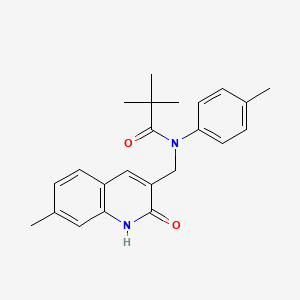
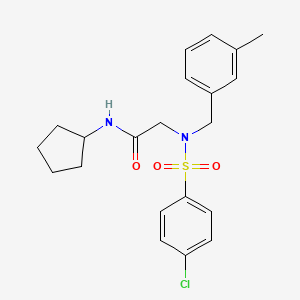

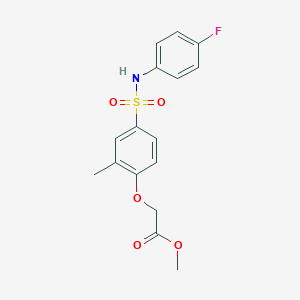
![N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-nitrobenzenesulfonamide](/img/structure/B7688680.png)
![(E)-N'-((2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylene)-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7688686.png)
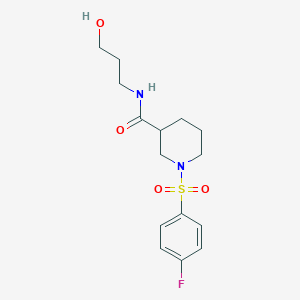
![N-(benzo[d][1,3]dioxol-5-yl)-3-(4-(N-isopropylsulfamoyl)phenyl)propanamide](/img/structure/B7688690.png)
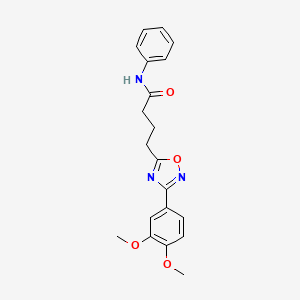
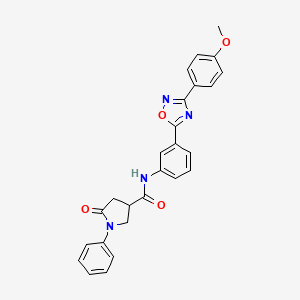
![3-(2,5-dimethoxyphenyl)-N-(3,4-dimethylphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7688720.png)
